5-bromo-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide
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Overview
Description
5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromine atom and the trifluoromethyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-furaldehyde and 2-(trifluoromethyl)benzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for further biological studies.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of cancer cells and bacteria.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and causing cell cycle arrest.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide include other hydrazone derivatives with different substituents on the aromatic ring or the furan moiety. These compounds may exhibit similar biological activities but differ in their potency and selectivity. For example:
5-bromo-N’-{(E)-[2-(chloromethyl)phenyl]methylidene}furan-2-carbohydrazide: This compound has a chlorine atom instead of a trifluoromethyl group, which may affect its reactivity and biological activity.
5-bromo-N’-{(E)-[2-(methyl)phenyl]methylidene}furan-2-carbohydrazide: The presence of a methyl group instead of a trifluoromethyl group may result in different chemical properties and biological effects.
Properties
IUPAC Name |
5-bromo-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3N2O2/c14-11-6-5-10(21-11)12(20)19-18-7-8-3-1-2-4-9(8)13(15,16)17/h1-7H,(H,19,20)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVXEKNRMUHGIP-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(O2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(O2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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